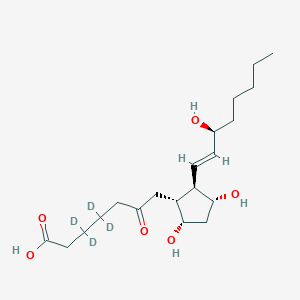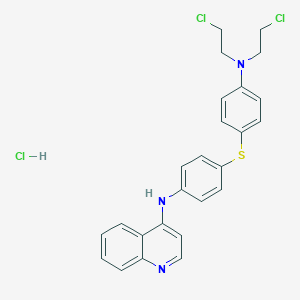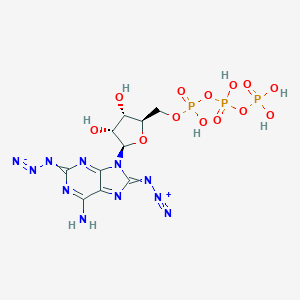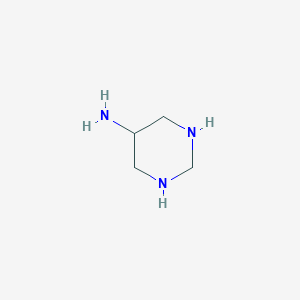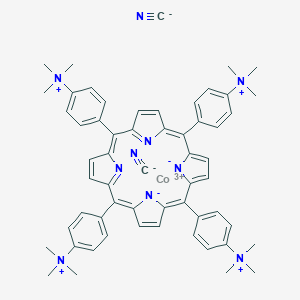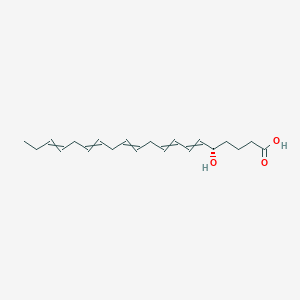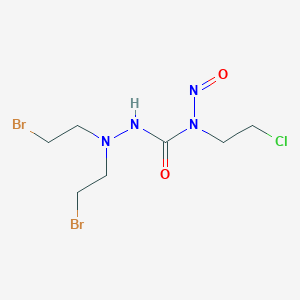
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the semicarbazide family, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the generation of reactive oxygen species (ROS) and the induction of DNA damage. ROS are known to cause oxidative stress, which can lead to DNA damage and cell death. The compound has also been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide can induce apoptosis and inhibit cell growth in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, the compound has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for cancer therapy. However, the compound has also been found to have toxic effects on normal cells, which can limit its clinical applications. In addition, the compound is relatively unstable and can decompose over time, which can affect its potency and reproducibility in experiments.
Direcciones Futuras
Future research on 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide could focus on improving its stability and reducing its toxicity to normal cells. In addition, the compound could be further studied for its potential applications in combination therapy with other anti-cancer agents. Further studies could also explore the molecular mechanisms underlying its anti-inflammatory effects and its potential applications in other disease models.
Métodos De Síntesis
The synthesis of 1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 2-bromoethylamine hydrobromide with 2-chloroethyl isocyanate, followed by nitrosation with sodium nitrite and semi-carbazide hydrochloride. The product is obtained as a yellow crystalline solid and can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells.
Propiedades
Número CAS |
127146-24-1 |
|---|---|
Nombre del producto |
1,1-Di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Fórmula molecular |
C7H13Br2ClN4O2 |
Peso molecular |
380.46 g/mol |
Nombre IUPAC |
3-[bis(2-bromoethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Br2ClN4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
Clave InChI |
VKNRUZARYAUWFM-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
SMILES canónico |
C(CCl)N(C(=O)NN(CCBr)CCBr)N=O |
Otros números CAS |
127146-24-1 |
Sinónimos |
1,1-DBNCS 1,1-di-(2-bromoethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




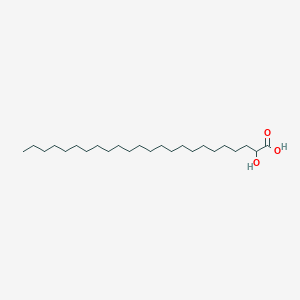

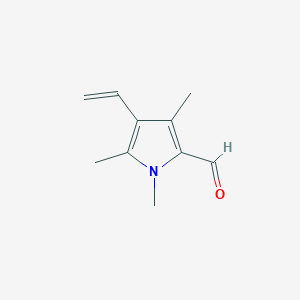

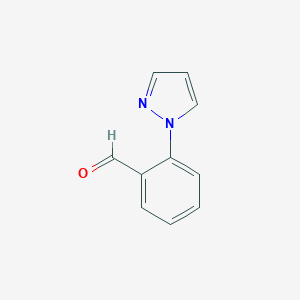
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
